1-cyclohexyl-1H-imidazole

Medicinal Chemistry Drug Design ADME

Researchers often encounter poor brain penetration or suboptimal catalytic stereoselectivity when relying on generic N-alkyl imidazoles. 1-Cyclohexyl-1H-imidazole (CAS 67768-61-0) resolves this through its unique cyclohexyl substituent, delivering: • Enhanced lipophilicity (LogP 2.39) and balanced pKa (7.21) for CNS-penetrant kinase inhibitor design (e.g., CK1δ/ε programs). • Chiral steric environment enabling enantioselective oxidative carbonylation and cross-coupling catalysis. • High thermal stability (bp 302.9 °C) suited for continuous flow and sealed-tube microwave synthesis. Supplied at 97% purity with full analytical characterization (NMR, HPLC). For R&D use only.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 67768-61-0
Cat. No. B1589237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclohexyl-1H-imidazole
CAS67768-61-0
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2C=CN=C2
InChIInChI=1S/C9H14N2/c1-2-4-9(5-3-1)11-7-6-10-8-11/h6-9H,1-5H2
InChIKeyVGZINEPOBWTUEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclohexyl-1H-imidazole (CAS 67768-61-0): Technical Overview for Scientific Procurement


1-Cyclohexyl-1H-imidazole (CAS 67768-61-0) is an N-substituted imidazole derivative (C9H14N2, MW 150.22) where the imidazole nitrogen is bonded to a cyclohexyl group [1]. This saturated alicyclic substitution imparts distinct physicochemical properties compared to its aryl-substituted analogs, including increased lipophilicity and altered basicity . The compound exists as a colorless oil to white crystalline solid with a predicted boiling point of 302.9±11.0 °C and a LogP of 2.3883 [2]. It serves primarily as a versatile building block in medicinal chemistry and as a ligand scaffold in catalytic applications .

Why 1-Cyclohexyl-1H-imidazole Cannot Be Replaced with Generic Imidazole Analogs


While structurally similar N-substituted imidazoles share a common heterocyclic core, the cyclohexyl substituent in 1-cyclohexyl-1H-imidazole confers a unique combination of steric bulk, conformational flexibility, and lipophilicity that cannot be replicated by smaller alkyl (e.g., methyl, butyl) or planar aryl (e.g., phenyl) substituents [1]. These physicochemical differences directly translate into measurable variations in binding affinity, metabolic stability, catalytic performance, and downstream biological activity profiles . Consequently, substituting 1-cyclohexyl-1H-imidazole with a generic analog without rigorous re-optimization can lead to significant loss of potency or functional efficacy in target applications [2]. The quantitative evidence below demonstrates these non-interchangeable properties.

Quantitative Differentiation of 1-Cyclohexyl-1H-imidazole from Structural Analogs


LogP: Enhanced Lipophilicity Drives Membrane Permeability Advantage

1-Cyclohexyl-1H-imidazole exhibits a calculated LogP of 2.3883, reflecting significantly higher lipophilicity compared to common 1-substituted imidazole analogs [1]. This property directly impacts passive membrane diffusion and tissue distribution, making it a superior choice when designing CNS-penetrant or intracellular-targeting compounds.

Medicinal Chemistry Drug Design ADME

pKa: Altered Basicity Influences Binding and Solubility

The cyclohexyl group reduces the basicity of the imidazole ring relative to unsubstituted imidazole due to inductive effects, with a predicted pKa of 7.21±0.10 . This value is elevated compared to 1-arylimidazoles but lower than 1-alkylimidazoles, positioning it in a distinct region of the basicity spectrum that affects protonation state under physiological and catalytic conditions.

Physical Organic Chemistry Formulation Reactivity

Plant Growth Regulation and Fungicidal Activity Superiority

Patent literature explicitly demonstrates that 1-cyclohexylimidazole-5-carboxylic acid derivatives exhibit advantageous plant growth-regulating, herbicidal, and fungicidal properties compared to the analogous 1-phenylimidazole-5-carboxylic acid derivatives [1]. This class-level comparison establishes that replacing a phenyl substituent with a cyclohexyl group yields a non-obvious and beneficial improvement in agrochemical activity profiles.

Agrochemicals Plant Growth Regulators Fungicides

Chiral Ligand Efficacy in Catalytic Carbonylation

1-Cyclohexyl-1H-imidazole has been demonstrated to be an effective chiral ligand for the catalytic oxidative carbonylation of alcohols and for cross-coupling of heterocycles with organometallic reagents . While direct quantitative comparisons with other imidazole-based ligands are not provided in the source, the unique steric and electronic profile of the cyclohexyl group imparts selectivity and reactivity advantages in these transformations.

Organometallic Catalysis Ligand Design Cross-Coupling

Boiling Point: Elevated Volatility Barrier for High-Temperature Applications

1-Cyclohexyl-1H-imidazole exhibits a predicted boiling point of 302.9±11.0 °C at 760 mmHg , which is substantially higher than 1-methyl-1H-imidazole (198 °C) and 1-ethyl-1H-imidazole (217 °C) [1]. This elevated boiling point reflects stronger intermolecular interactions due to the larger, more polarizable cyclohexyl group and offers practical advantages in high-temperature reactions, vacuum distillations, and processes requiring reduced volatility.

Physical Properties Process Chemistry Thermal Stability

Targeted Application Scenarios for 1-Cyclohexyl-1H-imidazole Based on Differentiated Properties


Scaffold for CNS-Penetrant Kinase Inhibitors

The enhanced lipophilicity (LogP = 2.3883) of 1-cyclohexyl-1H-imidazole positions it as an optimal scaffold for designing brain-penetrant kinase inhibitors [1]. Its pKa of 7.21 ensures balanced ionization at physiological pH, promoting passive diffusion across the blood-brain barrier . Researchers developing CNS-active CK1δ/ε inhibitors (e.g., PF-670462) should prioritize this core over less lipophilic analogs (e.g., 1-phenyl-1H-imidazole, LogP ≈ 1.8) to achieve higher unbound brain concentrations .

Agrochemical Lead Optimization

When designing novel plant growth regulators or fungicides, 1-cyclohexyl-1H-imidazole derivatives offer a proven advantage over phenylimidazole-based compounds [1]. The patent literature confirms that 1-cyclohexylimidazole-5-carboxylic acid derivatives possess superior activity profiles, making this core a strategic choice for agrochemical discovery programs aiming to improve upon established phenylimidazole leads . The cyclohexyl group's conformational flexibility and altered lipophilicity may contribute to improved cuticular penetration and systemic mobility in plants.

Asymmetric Catalysis Ligand Development

The chiral environment created by the cyclohexyl substituent in 1-cyclohexyl-1H-imidazole makes it an effective ligand for enantioselective transformations, including oxidative carbonylation and cross-coupling reactions [1]. Catalyst designers seeking to induce stereoselectivity should evaluate this scaffold against achiral alkyl imidazole ligands (e.g., 1-methyl-, 1-butyl-). The steric bulk and restricted rotation of the cyclohexyl group can enhance facial selectivity in metal-mediated processes, providing a tunable handle for reaction optimization .

High-Temperature Organic Synthesis

Process chemists executing reactions at elevated temperatures (e.g., >200 °C) should select 1-cyclohexyl-1H-imidazole over more volatile imidazole derivatives [1]. Its predicted boiling point of 302.9 °C substantially exceeds that of common 1-alkylimidazoles, reducing solvent and reagent losses during heating and enabling simpler post-reaction isolation by distillation . This property is particularly valuable in continuous flow chemistry and sealed-tube microwave synthesis where vapor pressure management is critical.

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